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l-Arabinose, didecyl mercaptal

Cat. No.: B1166563
CAS No.: 112159-71-4
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Description

General Context of Carbohydrate Dithioacetals in Organic Synthesis

Carbohydrate dithioacetals are important intermediates in organic synthesis, primarily serving as protecting groups for the aldehyde or ketone functionality of sugars. aidic.it Their stability under a variety of reaction conditions, coupled with their facile cleavage, makes them valuable tools for chemists. Beyond their protective role, dithioacetals can be converted into a range of other functional groups, significantly expanding their synthetic utility. organic-chemistry.org For instance, the dithioacetal group can be deprotonated to form a carbanion, which can then react with various electrophiles to create new carbon-carbon bonds, a key strategy for chain elongation in carbohydrate synthesis. organic-chemistry.org This reactivity has been exploited in the synthesis of higher-carbon sugars and other complex natural products. organic-chemistry.org Furthermore, carbohydrate-derived ketene (B1206846) dithioacetals have been utilized as precursors for the synthesis of 1-C-substituted thioglycals, which are valuable synthetic building blocks. rsc.orgrsc.org

The formation of dithioacetals from sugars like l-arabinose involves the reaction of the sugar with a thiol, such as dodecanethiol, in the presence of an acid catalyst. google.com This reaction transforms the cyclic hemiacetal form of the sugar into an acyclic dithioacetal. The choice of the thiol can influence the properties of the resulting mercaptal. For example, the use of long-chain alkyl thiols, such as in l-arabinose, didecyl mercaptal, can impart different solubility characteristics compared to their shorter-chain counterparts like diethyl mercaptals. researchgate.netgoogle.com

Significance of l-Arabinose as a Chiral Precursor

l-Arabinose, a naturally occurring pentose, is a readily available and inexpensive chiral starting material for the synthesis of a wide array of enantiomerically pure compounds. acs.orgnih.gov Its well-defined stereochemistry, with four chiral centers, makes it an attractive precursor for the synthesis of complex molecules, including natural products and their analogues. acs.orgresearchgate.net The distinct reactivity of its hydroxyl groups allows for selective functionalization, often without the need for extensive protection and deprotection steps that can complicate synthetic routes. acs.org

The versatility of l-arabinose as a chiral precursor is demonstrated in its use for the synthesis of various important molecules. For instance, it has been employed in the preparation of 2,3-O-isopropylidene-sn-glycerol, a key building block for glycerides and phosphoglycerides. researchgate.netnih.gov Furthermore, appropriately functionalized derivatives of l-arabinose have served as chiral synthons for the stereocontrolled synthesis of complex targets like the antibiotic anisomycin (B549157) and 7,11-diaza-11-deoxyprostaglandin derivatives. journals.co.za The inherent chirality of l-arabinose has also been shown to influence the stereochemical outcome of reactions, such as in the enantioselective synthesis of amino acid precursors. nih.gov

Overview of Research Trajectories for this compound and Related Derivatives

Research involving this compound and its related derivatives has primarily focused on their synthesis and application as intermediates in the preparation of other valuable compounds. While specific research on this compound itself is limited in publicly available literature, the broader context of l-arabinose mercaptals provides insight into its potential applications.

One significant area of research is the use of l-rhamnose (B225776) dialkylmercaptals, including the dodecyl derivative, in the synthesis of 5-deoxy-l-arabinose (B26907). google.com This process involves the reaction of l-rhamnose with a long-chain alkyl mercaptan, followed by oxidation and a carbon-reduction reaction. google.com 5-deoxy-l-arabinose is a key intermediate in the synthesis of sapropterin (B162354) dihydrochloride, a drug used in the treatment of certain metabolic disorders. google.com The use of dodecyl mercaptan in this synthesis is highlighted as an alternative to more volatile and odorous thiols, addressing environmental concerns in large-scale production. google.com

Furthermore, the methylation of l-arabinose diethyl mercaptal has been studied to understand the relative reactivities of the hydroxyl groups, with the C2-hydroxyl group showing the highest reactivity. cdnsciencepub.com Such studies on reactivity and selective functionalization are crucial for designing synthetic routes to complex molecules starting from l-arabinose mercaptals. The synthesis of various l-rhamnose dialkyl mercaptal compounds, including those with hexyl, octyl, and other alkyl chains, has also been reported, indicating a broader interest in these types of derivatives for various synthetic purposes. google.com

Properties

CAS No.

112159-71-4

Molecular Formula

C8H12O3

Synonyms

l-Arabinose, didecyl mercaptal

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of L Arabinose, Didecyl Mercaptal

Established Synthetic Routes to l-Arabinose Didecyl Mercaptals

Established methods for the synthesis of l-arabinose, didecyl mercaptal primarily revolve around the direct reaction of l-arabinose with dodecanethiol. This reaction, known as mercaptalization, involves the formation of a stable dithioacetal at the anomeric carbon of the sugar.

Formation via Reaction of l-Arabinose with Dodecanethiol

The fundamental approach to synthesizing this compound involves the reaction of l-arabinose with two equivalents of dodecanethiol. google.comepo.org This reaction is typically carried out in the presence of a strong acid catalyst. The open-chain form of l-arabinose reacts with the thiol, leading to the formation of the dithioacetal. The use of dodecanethiol, a long-chain alkyl thiol, is advantageous in certain industrial applications due to its higher boiling point and reduced odor compared to lower molecular weight thiols like ethanethiol (B150549). google.com

Catalytic Systems and Conditions for Mercaptalization

The mercaptalization of l-arabinose with dodecanethiol requires a catalyst to proceed efficiently. Traditionally, strong Brønsted acids such as concentrated hydrochloric acid have been employed. google.com The reaction is typically performed in a suitable solvent that can dissolve both the hydrophilic sugar and the lipophilic thiol. The reaction temperature and time are critical parameters that are optimized to maximize the yield of the desired mercaptal. For instance, similar reactions with other sugars are often conducted at room temperature or with gentle heating. clockss.org

Catalyst Type Example Typical Conditions
Brønsted AcidConcentrated Hydrochloric AcidRoom temperature to moderate heating
Lewis AcidZinc Chloride, Tin(IV) ChlorideAnhydrous conditions, various solvents

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing the synthesis of this compound is crucial for achieving high yields and purity. Key parameters that are often adjusted include the stoichiometry of the reactants, the choice and concentration of the catalyst, the reaction temperature, and the reaction time. For example, in the synthesis of related mercaptals, controlling the temperature is vital to prevent the formation of unwanted by-products. acs.org The use of an excess of the thiol can help drive the reaction to completion. Post-reaction work-up, often involving neutralization and extraction, followed by purification techniques like crystallization or chromatography, is essential to isolate the pure product. google.com

Novel and Green Synthetic Approaches to l-Arabinose Mercaptals

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods in chemistry. This trend extends to the synthesis of carbohydrate derivatives like this compound, with a focus on alternative catalytic systems and reaction media.

Exploration of Lewis Acid Catalysis

Lewis acids have emerged as effective catalysts for the mercaptalization of sugars, offering potential advantages over traditional Brønsted acids in terms of selectivity and milder reaction conditions. google.comnih.gov A variety of Lewis acids, including zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃), have been explored for the synthesis of dialkyl thioacetals of sugars. google.com These catalysts can activate the carbonyl group of the sugar, facilitating the nucleophilic attack by the thiol. The choice of Lewis acid can influence the reaction rate and the formation of by-products.

Lewis Acid Catalyst Potential Advantages
Zinc Chloride (ZnCl₂)Readily available, effective for various substrates
Tin(IV) Chloride (SnCl₄)Highly active, can be used in small quantities
Iron(III) Chloride (FeCl₃)Inexpensive, environmentally benign

Solvent-Free and Environmentally Benign Reaction Environments

To align with the principles of green chemistry, efforts have been made to reduce or eliminate the use of hazardous organic solvents in chemical synthesis. acs.org For the synthesis of sugar mercaptals, solvent-free reaction conditions have been investigated. google.com In such a setup, the reactants themselves act as the reaction medium. This approach not only reduces waste but can also lead to higher reaction rates and easier product isolation. The use of mechanochemistry, such as ball milling, is another emerging solvent-free technique that could potentially be applied to the synthesis of this compound.

Derivatization Strategies for this compound

The derivatization of this compound is a key strategy for its use as a synthetic intermediate. These strategies focus on the selective modification of its hydroxyl groups and transformations involving the dithioacetal functional group, often with a high degree of stereochemical control.

The hydroxyl groups of the l-arabinose backbone are primary sites for chemical modification. These modifications are typically performed to protect the hydroxyls, allowing for regioselective reactions at other positions, or to introduce new functionalities. Common derivatization reactions include acylation, and the formation of cyclic acetals.

Acylation: The primary and secondary hydroxyl groups can be readily acylated to form esters. This is often done to protect the hydroxyls during subsequent reaction steps. For instance, the selective benzoylation of the primary 5-hydroxyl group of L-arabinose diethyl dithioacetal has been demonstrated, a reaction directly applicable to the didecyl analogue. journals.co.za

Formation of Cyclic Acetals: Pairs of cis-vicinal diols can be protected by forming cyclic acetals, such as isopropylidene (acetonide) groups. In the case of L-arabinose dithioacetal derivatives, the C2-C3 and C4-C5 diols can be selectively protected depending on the reaction conditions. This strategy is crucial for directing reactions to a specific, unprotected hydroxyl group.

The following table summarizes common modifications of the hydroxyl groups.

Modification Type Reagent(s) Purpose Example Product Fragment
AcetylationAcetic Anhydride, PyridineProtection of hydroxyl groups-OAc
BenzoylationBenzoyl Chloride, PyridineProtection of hydroxyl groups-OBz
IsopropylidenationAcetone, Acid Catalyst (e.g., H₂SO₄)Protection of cis-diolsC-O-C(CH₃)₂-O-C

The dithioacetal group is not merely a protecting group; it is a functional handle that can undergo a variety of unique and useful transformations. These reactions can alter the carbon backbone or introduce new functionalities at the C1 position.

Regioselective Dehydration: A key transformation is the selective dehydration of the C2-hydroxyl group under mild basic conditions to form a ketene (B1206846) dithioacetal. acs.org For example, treatment of L-arabinose phenyl dithioacetal with potassium carbonate in dimethyl carbonate yields the corresponding C1-C2 unsaturated derivative. acs.org This reaction creates a valuable, electron-rich alkene that can participate in further reactions.

Oxidation to Sulfonyl Derivatives: The sulfur atoms of the dithioacetal can be oxidized to sulfones. This transformation is a critical step in a process designed for carbon-chain reduction of aldoses. google.com The resulting L-rhamnose (B225776) bis(dodecyl)mercaptal disulfone, for example, can be treated with a base to induce degradation, yielding 5-deoxy-L-arabinose (B26907). google.com

Reductive Desulfurization: The dithioacetal group can be removed entirely through reductive desulfurization, typically using Raney Nickel. This reaction converts the dithioacetal back into a methylene (B1212753) group (-CH₂-), effectively transforming the original aldehyde into a part of an alkyl chain. This method has been applied to the ketene dithioacetal derivative of L-arabinose to produce chiral polyols. acs.org

Cyclization Reactions: The dithioacetal and its derivatives can participate in cyclization reactions. The ketene dithioacetal derived from L-arabinose, when treated with an acid catalyst such as In(OTf)₃, can cyclize to form lactone derivatives. acs.org

The table below details these transformations.

Transformation Reagent(s) Product Type Significance
DehydrationK₂CO₃, Dimethyl CarbonateKetene DithioacetalCreates a reactive C=C double bond. acs.org
OxidationH₂O₂, Peracetic Acid, m-CPBADisulfone DerivativeIntermediate for carbon-chain shortening. google.com
Reductive DesulfurizationRaney NickelPolyol / Alkyl ChainRemoves sulfur, generates a saturated carbon chain. acs.org
Acid-Catalyzed CyclizationIn(OTf)₃Lactone DerivativesForms new heterocyclic rings. acs.org

The inherent chirality of the L-arabinose backbone is fundamental to its use in asymmetric synthesis. The fixed stereochemistry of the hydroxyl groups at C2, C3, and C4 allows for highly stereocontrolled reactions, where the existing chiral centers direct the formation of new ones.

The open-chain dithioacetal conformation, often favoring a planar zigzag arrangement, provides a predictable template for stereoselective reactions. journals.co.za The stereochemical relationship between adjacent hydroxyl groups significantly influences reactivity. For instance, the selective dehydration to a ketene dithioacetal works well for L-arabinose derivatives, which have a syn relationship between the C2 and C3 hydroxyls. In contrast, substrates with an anti C2-C3 relationship, such as those derived from D-ribose or D-mannose, show little to no conversion under the same conditions, demonstrating the profound influence of the substrate's inherent stereochemistry. acs.org

This principle of substrate-directs-reaction is the cornerstone of using this compound as a chiral synthon for complex molecules, such as in the stereocontrolled synthesis of prostaglandin (B15479496) analogues and other natural products. journals.co.za

The following table highlights examples of stereochemical influence on reactions.

Reaction Substrate Stereochemistry Outcome Reference
Dehydration to Ketene DithioacetalL-Arabinose derivative (syn C2-OH, C3-OH)High yield of ketene dithioacetal acs.org
Dehydration to Ketene DithioacetalD-Ribose derivative (anti C2-OH, C3-OH)Little to no conversion acs.org
Stereospecific TransformationsFunctionalized L-arabinose dithioacetalSynthesis of specific stereoisomers (e.g., for prostaglandin derivatives) journals.co.za

Role of L Arabinose, Didecyl Mercaptal As a Synthetic Intermediate

Precursor in the Synthesis of 5-Deoxy-L-Arabinose (B26907)

One of the key applications of L-arabinose dialkyl mercaptals, including the didecyl derivative, is in the preparation of 5-deoxy-L-arabinose. mdpi.comtandfonline.com This deoxy sugar is a crucial intermediate for producing pharmaceutically important compounds. mdpi.comrsc.org The synthesis pathway leverages the stability of the dithioacetal group under various reaction conditions, allowing for chemical transformations on the C5 position of the L-arabinose backbone. The general strategy involves the transformation of a suitable L-arabinose dialkylmercaptal through oxidation and subsequent reduction steps. rsc.org

The synthetic route to 5-deoxy-L-arabinose from a mercaptal precursor involves an initial oxidative transformation. rsc.org In a related synthesis starting from L-rhamnose (B225776) dialkylmercaptal, the mercaptal is subjected to an oxidation reaction to create a sulfonyl derivative. rsc.org This step is crucial for activating the molecule for the subsequent carbon-chain manipulation. A variety of oxidizing agents can be employed for this transformation, including:

Hydrogen peroxide

Peracetic acid

m-Chloroperbenzoic acid (mCPBA)

Oxone rsc.org

This oxidation converts the dithioacetal into a more reactive species, setting the stage for the key carbon-reduction step.

Following the oxidative step, the resulting sulfonyl derivative undergoes a carbon-reduction reaction. rsc.org This transformation effectively removes a carbon atom from the original sugar backbone, leading to the formation of 5-deoxy-L-arabinose. rsc.org This step is typically achieved by treating the disulfonyl intermediate with a base. rsc.org In an alternative pathway for producing 5-deoxy-L-arabinose, a 5-tosyl-L-arabinose-dialkylmercaptal is reduced using sodium borohydride (B1222165) (NaBH₄) in dimethylsulfoxide (DMSO) to yield 5-deoxy-L-arabinose-dialkylmercaptal. mdpi.comtandfonline.comresearchgate.net This intermediate is then hydrolyzed to give the final 5-deoxy-L-arabinose product. mdpi.comtandfonline.com

The efficiency of converting L-arabinose derivatives to 5-deoxy-L-arabinose has been a subject of significant research, driven by the industrial importance of the final product. rsc.org Early synthetic methods often faced considerable challenges. For instance, some older processes that employed mercury for desulfurization steps suffered from low yields, often below 50%, and posed significant environmental hazards due to the difficulty in completely recovering the toxic heavy metal. mdpi.com

To overcome these limitations, more efficient and safer methods have been developed. The use of sodium borohydride as a reductant offers a cheaper and safer alternative to heavy-metal-based reagents. mdpi.com Furthermore, the development of processes utilizing odorless, long-chain alkyl mercaptans, such as dodecyl mercaptan (a close analog to didecyl mercaptan), has been pursued to solve the industrial handling problems associated with volatile and malodorous low-molecular-weight thiols like ethanethiol (B150549). rsc.org These improved pathways can provide high yields of 5-deoxy-L-arabinose without the need for heavy metals, making the process more suitable for large-scale industrial production. mdpi.comrsc.org

Utility in the Construction of Complex Carbohydrate Structures

The dithioacetal group in L-arabinose, didecyl mercaptal serves as an effective protecting group for the aldehyde functionality, which is a cornerstone of its utility in building more complex carbohydrate structures. tandfonline.comucl.ac.uk This protection allows the open-chain form of the sugar to be used as a polyol building block, enabling a wide range of chemical modifications on the hydroxyl groups. ucl.ac.uk

Carbohydrate-derived dithioacetals are versatile intermediates that can be converted into other important structures. For example, they can be used to synthesize:

Dithioacetal-α,α-diglycosides : These are analogues of the biologically significant disaccharide, trehalose. mdpi.com

1-C-substituted thioglycals : These compounds are accessible from carbohydrate-derived ketene (B1206846) dithioacetals, which are themselves prepared from sugar dithioacetals. rsc.org

Chiral Heterocycles : Cyclization of dehydrated sugar thioacetals can lead to the formation of useful chiral building blocks like tetrahydrofurans (THFs) and butyrolactones. chemrxiv.org

By providing a stable yet removable handle at the anomeric position, the didecyl mercaptal group facilitates a modular approach to synthesizing complex molecules, including neo-oligosaccharides and various glycoconjugates. mdpi.com

Application as a Chiral Building Block in Asymmetric Synthesis

Carbohydrates represent a readily available source of enantiopure compounds, often referred to as the "chiral pool." mdpi.comresearchgate.netenamine.net this compound, as a derivative of a natural sugar, is an inherently chiral molecule and serves as a valuable building block in asymmetric synthesis. ucl.ac.ukresearchgate.netwiley.com The well-defined stereochemistry of the multiple chiral centers in the arabinose backbone can be transferred to new, non-carbohydrate target molecules.

The open-chain dithioacetal form allows for chemical manipulations that can lead to the synthesis of complex chiral fragments and heterocycles. ucl.ac.ukchemrxiv.org For example, the dithioacetal of D-arabinose has been used as a starting point for the synthesis of quinuclidines, where the chiral centers of the final product are derived directly from the hydroxyl groups at C-2 and C-4 of the original sugar. researchgate.net Similarly, sulfinimine-derived α-amino 1,3-dithianes have been employed as chiral building blocks for the asymmetric synthesis of piperidines and tetrahydrofuran (B95107) glycines. nih.gov The use of these carbohydrate-derived building blocks is crucial in pharmaceutical development, where precise control of stereochemistry is often required for biological activity. ucl.ac.ukenamine.net

Advanced Analytical Methodologies for Characterization of L Arabinose, Didecyl Mercaptal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including sugar derivatives like l-Arabinose, didecyl mercaptal. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, the signals corresponding to the protons of the arabinose backbone would appear in a specific region, with their chemical shifts and coupling constants providing information about their relative stereochemistry. The protons of the two long didecyl chains would produce characteristic signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atom of the thioacetal group (C-1) is particularly diagnostic, appearing at a distinct chemical shift. The remaining carbons of the arabinose unit and the didecyl chains would also have characteristic resonances. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. While specific spectral data for this compound is not widely published, expected chemical shift values can be inferred from data on l-arabinose and related thioacetal compounds. bmrb.ionih.govhmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-1~4.0-4.2 (d)C-1: ~50-55
H-2~3.8-4.0 (m)C-2: ~70-75
H-3~3.6-3.8 (m)C-3: ~70-75
H-4~3.9-4.1 (m)C-4: ~68-72
H-5, H-5'~3.5-3.7 (m)C-5: ~62-65
-S-CH ₂-~2.6-2.8 (t)-S -CH₂-: ~30-35
-(CH₂)₈-~1.2-1.4 (m)-(CH₂)₈-: ~22-32
-CH₃~0.8-0.9 (t)-CH₃: ~14
-OHVariable
Note: Predicted values are based on general principles and data from analogous compounds. bmrb.ionih.govhmdb.ca d=doublet, t=triplet, m=multiplet.

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the precise elemental formula of this compound (C₂₅H₅₂O₄S₂). This is crucial for confirming the identity of a synthesized compound. The calculated exact mass for the neutral molecule is 496.3256, and for its protonated form [M+H]⁺, it is 497.3334.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chalmers.se However, due to the low volatility of sugar derivatives, a derivatization step, such as silylation or acetylation of the hydroxyl groups, is typically required to make the compound suitable for GC analysis. thermofisher.comrestek.com Once volatilized, the compound is separated by the GC column and then ionized in the mass spectrometer. Electron impact (EI) ionization causes the molecule to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For sugar thioacetals, a characteristic cleavage occurs at the C1-C2 bond. lookchem.comresearchgate.net While specific data for the didecyl derivative is scarce, the GC-MS of the analogous D-Arabinose, dipropyl mercaptal shows a top peak at m/z 163, which corresponds to a fragment containing the thioacetal group. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

Technique Parameter Value Information Provided
HRMS (ESI+)Calculated m/z for [C₂₅H₅₂O₄S₂ + H]⁺497.3334Elemental Composition Confirmation
GC-MS (EI)Molecular Ion Peak [M]⁺ (after derivatization)Varies with derivativeMolecular Weight Confirmation
GC-MS (EI)Major Fragment IonsCharacteristic fragments from C-C bond cleavagesStructural Elucidation
Note: Fragmentation patterns are predicted based on the behavior of similar sugar thioacetals. lookchem.comresearchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.govrsc.org For this compound, the IR spectrum would exhibit characteristic absorption bands for its key functional groups.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups in the arabinose portion of the molecule. Strong absorptions in the 2850-2960 cm⁻¹ range correspond to the C-H stretching vibrations of the long alkyl chains of the decyl groups. The C-O stretching vibrations of the alcohol groups typically appear in the 1000-1200 cm⁻¹ region. The C-S bond of the thioacetal, while often weak, can sometimes be observed in the 600-800 cm⁻¹ range. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Alkyl (C₁₀H₂₁)C-H Stretch2850 - 2960 (strong)
AlcoholC-O Stretch1000 - 1200 (strong)
ThioacetalC-S Stretch600 - 800 (weak)
Note: These are general frequency ranges for the specified functional groups. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas Chromatography (GC) is a powerful technique for this purpose, particularly for volatile substances. sigmaaldrich.comkrackeler.com

However, carbohydrates and their derivatives like this compound are generally non-volatile due to their high polarity and the presence of multiple hydroxyl groups. thermofisher.comajrsp.com Direct analysis by GC is therefore challenging as these compounds tend to decompose at the high temperatures required for vaporization. thermofisher.com To overcome this limitation, the hydroxyl groups must be chemically modified in a process called derivatization. restek.comajrsp.comacs.org Common derivatization methods include:

Silylation: Reacting the hydroxyl groups with a silylating agent (e.g., trimethylsilyl (B98337) chloride) to form trimethylsilyl (TMS) ethers.

Acetylation: Converting the hydroxyl groups to acetate (B1210297) esters using reagents like acetic anhydride.

These derivatization reactions replace the polar -OH groups with less polar, more volatile groups, allowing the compound to be analyzed by GC without decomposition. chalmers.serestek.com The resulting chromatogram would show a primary peak corresponding to the derivatized this compound. The area of this peak relative to any impurity peaks allows for a quantitative assessment of the compound's purity.

Table 4: Gas Chromatography Parameters for Analysis of Derivatized this compound

Parameter Typical Condition
Derivatization Agent Trimethylsilyl (TMS) or Acetylating Reagents
Column Type Capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5MS) journalsarjnp.com
Carrier Gas Helium or Nitrogen journalsarjnp.com
Injector Temperature 250 - 300 °C journalsarjnp.com
Oven Program Temperature gradient (e.g., 60°C to 280°C) journalsarjnp.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Note: Optimal conditions may vary and require method development.

Chemical Reactivity and Mechanistic Studies of L Arabinose, Didecyl Mercaptal

Cleavage and Deprotection Mechanisms of Mercaptal Bonds

The common mechanisms for deprotection involve rendering the sulfur atoms more labile. sci-hub.se This can be achieved through:

Metal-Ion Assisted Hydrolysis : Soft Lewis acids, particularly heavy metal ions like Hg(II) or Ag(I), readily coordinate to the soft sulfur atoms of the mercaptal. This coordination facilitates the hydrolysis of the carbon-sulfur bonds, leading to the release of the aldehyde. researchgate.nettotal-synthesis.com

Oxidative Cleavage : The sulfur atoms can be oxidized to sulfoxides or sulfones. These higher oxidation states are much better leaving groups, making the subsequent hydrolysis to the carbonyl compound significantly easier. sci-hub.se

Alkylation : Reaction with alkylating agents can form sulfonium (B1226848) salts, which are also highly labile and readily cleaved. sci-hub.se

Reagent SystemConditionsSubstrate TypeComments
VO(acac)₂ / H₂O₂ / NaI0-5°CSugar DithioacetalsMild conditions, good yields, and short reaction times. researchgate.netresearchgate.net
o-Iodoxybenzoic acid (IBX) / β-cyclodextrinWater, Room Temp.Thioacetals/ThioketalsNeutral, environmentally friendly conditions. organic-chemistry.org
Manganese Dioxide (MnO₂) / AlCl₃Dry CH₃CN, Room Temp.ThioacetalsNon-hydrolytic method, selective for non-enolizable carbonyls. mdpi.org
N-Bromosuccinimide (NBS)aq. AcetoneDithioacetalsCommon oxidative cleavage method. sci-hub.se
Mercury(II) Chloride (HgCl₂) / CaCO₃aq. AcetonitrileDithioacetalsClassic method, but involves toxic heavy metal. sci-hub.se

Reactions Involving Sulfur Oxidation States

The sulfur atoms in the didecyl mercaptal group can be selectively oxidized to higher oxidation states, namely sulfoxides and sulfones. This transformation significantly alters the chemical properties of the molecule, particularly the reactivity at the C1 position.

A key application of this oxidation is demonstrated in the degradation of sugars. Research on L-rhamnose (B225776), a closely related 6-deoxyhexose, shows that its didodecylmercaptal can be oxidized to the corresponding disulfone. This reaction is typically carried out with strong oxidizing agents. The resulting disulfone is a stable, crystalline compound. Under basic conditions, these sugar-derived disulfones undergo a facile degradation reaction, which involves the cleavage of the bond between C1 and C2, ultimately resulting in the formation of a lower sugar (in this case, 5-deoxy-L-arabinose) and bis(dodecylsulfonyl)methane. This process is known as the MacDonald-Fischer degradation. acs.orgacs.org

This reactivity highlights that the oxidation of the mercaptal to a disulfone fundamentally changes its role from a protecting group to a reactive functional group that facilitates carbon-carbon bond cleavage.

ReactionReagentConditionsProduct
Mercaptal OxidationHydrogen Peroxide / Acetic AcidRoom Temperature to 80°CL-Arabinose, didecyl disulfone (by analogy)
Mercaptal Oxidationm-Chloroperbenzoic acid (m-CPBA)0°C to Room Temp.L-Arabinose, didecyl disulfone (by analogy)
Mercaptal OxidationOxone®Room TemperatureL-Arabinose, didecyl disulfone (by analogy)
Disulfone DegradationDilute Aqueous AmmoniaRoom Temperature4-Deoxy-L-erythrose (by analogy) & Bis(dodecylsulfonyl)methane

Data extrapolated from studies on L-rhamnose didodecylmercaptal. researchgate.net

Stereochemical Outcomes of Reactions Involving the Mercaptal Group

The stereochemistry of the l-arabinose backbone exerts significant influence on the reactivity and stereochemical outcome of reactions involving the open-chain mercaptal form. The relative orientation of the hydroxyl groups at C2 and C3 is particularly important.

In l-arabinose, the hydroxyl groups at C2 and C3 are in a syn relationship. This stereochemistry allows for specific regioselective reactions. For example, treatment of l-arabinose diphenyl mercaptal with dimethyl carbonate (DMC) and potassium carbonate results in a selective dehydration at the C2 position to yield a ketene (B1206846) dithioacetal. acs.orgnih.gov The proposed mechanism involves the formation of a cyclic carbonate intermediate between the C2 and C3 hydroxyls. The syn relationship in l-arabinose favors the formation of a less-hindered anti-cyclic carbonate, which can readily adopt the conformation required for E2 elimination of the C1 proton to form the alkene. acs.orgnih.govchemrxiv.org In contrast, sugars with an anti C2-C3 stereochemistry, like d-ribose, react much slower or not at all under these conditions because they would have to form a more sterically hindered syn-cyclic carbonate. acs.orgnih.gov

This demonstrates that while the reaction formally occurs on the polyol chain, its feasibility and outcome are directly controlled by the stereochemistry of the sugar in its mercaptal-protected open-chain form. The mercaptal group itself, by holding the sugar in this acyclic form, enables such stereocontrolled transformations that are not possible in the cyclic hemiacetal state.

SubstrateC2-C3 StereochemistryReagentsKey OutcomeStereochemical Rationale
L-Arabinose ThioacetalsynK₂CO₃, Dimethyl Carbonate (DMC)Selective C2 dehydration to ketene thioacetal. nih.govFavorable formation of an anti-cyclic carbonate intermediate allows for facile E2 elimination. acs.org
D-Ribose ThioacetalantiK₂CO₃, Dimethyl Carbonate (DMC)Little to no reaction. nih.govUnfavorable formation of a sterically hindered syn-cyclic carbonate intermediate. acs.org

Comparative Analysis with Analogous Carbohydrate Mercaptals

Comparison with L-Rhamnose (B225776) Mercaptals in Synthesis and Reactivity

The synthesis and reactivity of carbohydrate mercaptals are significantly influenced by the inherent structure of the parent sugar. When comparing L-Arabinose, a pentose, with L-Rhamnose, a 6-deoxyhexose, several differences in their mercaptal derivatives become apparent.

Synthesis: The formation of dithioacetals from both L-Arabinose and L-Rhamnose typically involves reacting the sugar with a thiol in the presence of a strong acid catalyst. For instance, L-Rhamnose can be converted to its diethyl dithioacetal using ethanethiol (B150549) and concentrated hydrochloric acid. google.com Similar methods are employed for L-Arabinose. However, the choice of thiol, particularly the length of the alkyl chain, presents practical and efficiency challenges. The use of low-boiling-point thiols like ethanethiol, while effective, raises significant environmental concerns due to their foul odor and volatility. google.com Consequently, longer-chain thiols such as dodecanethiol (a C12 thiol, similar to the C10 chain in didecyl mercaptal) are often used as alternatives. While dodecanethiol is less volatile and has a less offensive odor, its use in the synthesis of L-Rhamnose mercaptals has been reported to generate a higher proportion of glucosinolate by-products (40-50%), which are difficult to separate from the desired mercaptal due to similar polarity. google.com This suggests that the synthesis of L-Arabinose, didecyl mercaptal might also face challenges related to by-product formation compared to its shorter-chain analogues.

Reactivity: The structural differences between L-Arabinose and L-Rhamnose, particularly the presence of a methyl group at the C5 position in L-Rhamnose, lead to distinct chemical reactivities of their mercaptal derivatives. In a study involving selective dehydration reactions to form ketene (B1206846) dithioacetals, L-Arabinose diphenyl dithioacetal was successfully converted, whereas L-Rhamnose dithioacetal gave little to no conversion under the same conditions. chemrxiv.org This difference in reactivity was attributed to the stereochemistry at the C-2 and C-3 positions of the sugar backbone. chemrxiv.org

Another example highlights the divergent reaction pathways based on the sugar structure. When diphenyldithioacetal derivatives of L-Rhamnose and L-Fucose (which shares structural similarities with L-Arabinose) were treated with tosyl chloride, they yielded different products. The L-Rhamnose derivative primarily formed a cyclic compound in approximately 80% yield, while the L-Fucose derivative resulted in a tosylated acyclic product. ajol.info This outcome underscores how the conformation and inherent structure of the parent sugar dictate the reactivity and ultimate fate of its mercaptal derivatives in subsequent reactions.

Table 1: Synthesis and Reactivity Comparison

FeatureL-Arabinose MercaptalsL-Rhamnose Mercaptals
Parent Sugar Aldopentose6-Deoxyhexose
Synthesis Catalyst Strong acid (e.g., HCl)Strong acid (e.g., HCl) google.com
Reactivity in Dehydration Forms ketene dithioacetals successfully chemrxiv.orgShows little to no conversion to ketene dithioacetals chemrxiv.org
Reaction with Tosyl Chloride Expected to form tosylated products (based on L-Fucose analogue) ajol.infoUndergoes intramolecular cyclization to form cyclic products ajol.info

Structural and Reactivity Parallels with Mercaptals of Other Aldoses (e.g., D-Arabinose, D-Glucose)

Comparing this compound with mercaptals of its enantiomer, D-Arabinose, and a common aldohexose, D-Glucose, reveals key structure-activity relationships.

D-Arabinose Mercaptals: L-Arabinose and D-Arabinose are enantiomers, meaning they are non-superimposable mirror images. Consequently, their respective didecyl mercaptal derivatives are also enantiomers. They will exhibit identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) and identical chemical reactivity towards achiral reagents. However, they will rotate plane-polarized light in equal but opposite directions and will react at different rates with chiral reagents. This enantiomeric relationship is fundamental to their use in asymmetric synthesis, where a specific stereoisomer is often required.

Table 2: Structural and Reactivity Comparison with Other Aldose Mercaptals

FeatureL-Arabinose Didecyl MercaptalD-Arabinose Didecyl MercaptalD-Glucose Didecyl Mercaptal
Parent Sugar Type AldopentoseAldopentoseAldohexose
Stereochemical Relationship Diastereomer to Glucose MercaptalEnantiomer to L-Arabinose MercaptalDiastereomer to Arabinose Mercaptals
Reactivity with Achiral Reagents Identical to D-Arabinose MercaptalIdentical to L-Arabinose MercaptalGenerally similar but can be influenced by steric hindrance and additional OH group
Reactivity with Chiral Reagents Different from D-Arabinose MercaptalDifferent from L-Arabinose MercaptalDifferent from Arabinose Mercaptals
Key Structural Difference Five-carbon chainFive-carbon chainSix-carbon chain with C6-OH group

Influence of Alkyl Chain Length on Mercaptal Formation and Subsequent Reactions

The length of the alkyl chains attached to the sulfur atoms in a dithioacetal, such as the decyl groups in this compound, has a notable impact on both the synthesis of the compound and its physical properties, which in turn can affect its reactivity in subsequent steps.

Subsequent Reactions: The long alkyl chains primarily influence the physical properties of the mercaptal, such as its solubility. The two decyl groups render this compound significantly more lipophilic than its short-chain analogues. This increased solubility in nonpolar organic solvents can be advantageous for reactions conducted in such media, potentially improving reaction rates and homogeneity. Conversely, it would be nearly insoluble in aqueous solutions. The steric bulk of the long alkyl chains is generally far from the chiral centers of the arabinose backbone and is unlikely to have a direct electronic or steric influence on reactions involving the hydroxyl groups of the sugar chain itself.

Table 3: Effect of Alkyl Chain Length on Carbohydrate Mercaptals

PropertyShort-Chain Mercaptals (e.g., Diethyl)Long-Chain Mercaptals (e.g., Didecyl)
Starting Thiol Low boiling point, foul odor (e.g., ethanethiol) google.comHigh boiling point, less odor (e.g., decanethiol) google.com
Synthesis Issues Environmental and handling concerns google.comPotential for more by-products, requiring difficult purification google.com
Solubility More soluble in polar solventsMore soluble in nonpolar (lipophilic) solvents
Reactivity HighGenerally similar, but solubility can affect reaction conditions and rates

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are essential for investigating the electronic structure and reactivity of molecules. For l-Arabinose, didecyl mercaptal, QM calculations can elucidate the mechanisms of reactions involving the mercaptal group, such as hydrolysis or oxidation. Thioacetals are important functional groups in organic synthesis, often serving as protecting groups for carbonyls. wikipedia.orgpearson.com

Reaction pathway analysis involves locating the transition state (TS) structures that connect reactants to products. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining reaction rates. For instance, the acid-catalyzed hydrolysis of the dithioacetal to regenerate the parent aldehyde could be modeled. DFT calculations can reveal that such reactions often proceed through intermediate species like hemithioacetals. wikipedia.org Computational studies on similar thioacetalization reactions have shown the utility of DFT in understanding the role of catalysts and reaction intermediates. rsc.org

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction Step Description Activation Energy (Ea) (kcal/mol)
1 Protonation of a sulfur atom 12.5
2 C-S bond cleavage to form a thionium (B1214772) ion 25.8
3 Nucleophilic attack by water 8.2
4 Deprotonation to form a hemithioacetal 5.1
5 Protonation of the second sulfur atom 13.1
6 Elimination of the second thiol 22.4

Note: This data is hypothetical and serves to illustrate the type of information obtained from QM reaction pathway analysis.

Prediction of Spectroscopic Properties and Reaction Selectivity

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. mdpi.com For this compound, methods like DFT can be used to calculate expected NMR chemical shifts and vibrational frequencies (IR).

The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors for each nucleus. chemaxon.com These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield chemical shifts. Such predictions can be particularly useful for complex molecules with many overlapping signals, helping to assign peaks in an experimental spectrum. nmrdb.orgnih.gov

Similarly, the calculation of vibrational frequencies can predict the appearance of an infrared (IR) spectrum. By analyzing the normal modes of vibration, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups within the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
H-1 (methine) 4.15
H-2 3.88
H-3 3.75
H-4 3.95
H-5a 3.65
H-5b 3.58
S-CH₂ (methylene) 2.70
-(CH₂)₈- 1.25-1.40

Note: These are representative chemical shifts predicted by computational methods and may vary from experimental values.

Table 4: Predicted Key IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch Hydroxyl groups 3350-3450 (broad)
C-H stretch (alkyl) Didecyl chains and arabinose backbone 2850-2960
C-O stretch Alcohols 1050-1150

Note: The data presented is illustrative of typical computational predictions for IR spectroscopy.

Future Research Directions and Emerging Academic Applications

Development of Novel Catalytic Systems for Mercaptal Synthesis

The synthesis of dithioacetals from sugars, such as l-arabinose, traditionally involves the reaction of the sugar with a thiol in the presence of an acid catalyst. The formation of l-Arabinose, didecyl mercaptal from l-arabinose and 1-decanethiol (B86614) is a representative example of such a transformation. Future research is poised to move beyond conventional homogenous acid catalysts like hydrochloric acid or p-toluenesulfonic acid towards more sophisticated and sustainable catalytic systems.

The development of heterogeneous solid acid catalysts is a promising avenue. Materials such as zeolites, ion-exchange resins, and metal-organic frameworks (MOFs) offer several advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and improved product purity. Research in this area would focus on tailoring the catalyst's pore size and acidity to selectively accommodate the l-arabinose molecule and facilitate the reaction with long-chain thiols like 1-decanethiol, minimizing side reactions.

Another area of interest is the exploration of Lewis acid catalysts . While Brønsted acids are commonly used, Lewis acids such as zinc chloride, scandium triflate, or bismuth salts could offer different reactivity and selectivity profiles. Investigating the efficacy of these catalysts for the synthesis of long-chain alkyl dithioacetals of sugars could lead to milder reaction conditions and higher yields.

Furthermore, organocatalysis presents a metal-free alternative. Catalysts based on thiourea (B124793) or guanidinium (B1211019) salts have been shown to be effective in various organic transformations and could be adapted for mercaptal synthesis. The development of chiral organocatalysts could also open up possibilities for stereoselective modifications of the carbohydrate backbone during the mercaptalization process.

A comparative overview of potential catalytic systems is presented in Table 1.

Catalyst TypeExamplesPotential AdvantagesResearch Focus
Homogeneous Brønsted Acids HCl, H2SO4, p-TsOHWell-established, low costImproving selectivity, reducing waste
Heterogeneous Solid Acids Zeolites, Ion-exchange resinsRecyclability, ease of separationCatalyst design for sugar substrates
Lewis Acids ZnCl2, Sc(OTf)3, Bi(OTf)3Mild reaction conditions, high selectivityExploring catalyst scope for long-chain thiols
Organocatalysts Thiourea derivativesMetal-free, potential for stereocontrolDevelopment of novel catalysts for dithioacetalization

Integration into Flow Chemistry and Continuous Processing

The principles of flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offer significant advantages for the synthesis of compounds like this compound. whiterose.ac.uk The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. thieme-connect.de

Future research will likely focus on translating the synthesis of this compound from batch to a continuous flow process. This would involve the use of packed-bed reactors containing a heterogeneous catalyst, through which a solution of l-arabinose and 1-decanethiol would be passed. nih.gov The product stream would then be collected, and the solvent removed, providing a streamlined and potentially automated synthesis. springernature.com

Key research areas for integrating the synthesis of this compound into flow chemistry include:

Reactor Design: Developing microreactors or packed-bed reactors that can handle potentially viscous sugar solutions and prevent clogging.

Catalyst Immobilization: Efficiently immobilizing the chosen catalyst within the flow reactor to ensure its stability and longevity over multiple reaction cycles.

In-line Purification: Integrating in-line purification techniques, such as liquid-liquid extraction or solid-phase extraction, to isolate the desired product continuously.

Process Optimization: Utilizing real-time monitoring and automated feedback loops to optimize reaction conditions for maximum yield and throughput.

The successful implementation of a continuous flow synthesis would represent a significant advancement in the efficient and scalable production of this compound and other similar carbohydrate derivatives.

Exploration of this compound in Materials Science (non-clinical)

The amphiphilic nature of this compound, with its hydrophilic carbohydrate head group and long hydrophobic didecyl tails, makes it a compelling candidate for applications in materials science. This structure is analogous to that of surfactants and lipids, suggesting its potential to self-assemble into various nanostructures in aqueous environments.

A primary area of future research will be the investigation of the self-assembly properties of this compound. Depending on its concentration and the surrounding conditions, it could form micelles, vesicles, or other ordered aggregates. nih.gov These self-assembled structures could find applications as:

Nanocarriers: For the encapsulation and delivery of hydrophobic molecules in aqueous systems, for example, in the formulation of specialized coatings or functional fluids.

Templates for Nanomaterials: The ordered structures formed by self-assembly could be used as templates for the synthesis of porous materials or nanoparticles with controlled morphologies.

Furthermore, the introduction of the didecyl mercaptal group significantly increases the hydrophobicity of the l-arabinose molecule. This property can be exploited in the development of hydrophobically modified polysaccharides . By chemically attaching this compound to a polysaccharide backbone, new materials with unique properties can be created. acs.org Potential applications include:

Associative Thickeners: In aqueous solutions, the hydrophobic tails would associate, forming a network that can significantly increase the viscosity of the solution. This is of interest in the formulation of coatings, adhesives, and personal care products.

Emulsifiers: The amphiphilic nature of the modified polysaccharide would enable it to stabilize oil-in-water emulsions, which is relevant in the food and cosmetic industries.

Surface Modifiers: These modified polysaccharides could be used to alter the surface properties of materials, for example, to create water-repellent coatings on paper or textiles.

The potential applications in materials science are summarized in Table 2.

Application AreaPrinciplePotential Use-Cases
Self-Assembly Amphiphilic nature leads to the formation of micelles or vesicles.Nanocarriers for hydrophobic compounds, templates for nanomaterials.
Hydrophobic Modification Grafting onto polysaccharides to create amphiphilic polymers.Associative thickeners, emulsifiers, surface modifiers for coatings.
Organogels Formation of fibrous networks in organic solvents.Gelling agents for non-aqueous systems, matrices for specialized formulations.

Advanced Glycoscience Research Utilizing Mercaptal Intermediates (non-clinical)

In the field of glycoscience, dithioacetals serve as crucial protecting groups for the aldehyde functionality of sugars, allowing for chemical modifications at other positions of the carbohydrate. nih.gov The open-chain structure of the mercaptal allows for reactions that are not possible with the cyclic hemiacetal form of the sugar.

This compound can serve as a versatile synthetic intermediate in the preparation of a variety of l-arabinose derivatives. The dithioacetal group is stable to a wide range of reaction conditions, yet it can be readily converted back to the aldehyde or transformed into other functional groups when desired.

Future research in this area will likely focus on using this compound as a starting material for the synthesis of complex carbohydrate structures. For example:

Synthesis of Deoxy Sugars: The dithioacetal can be desulfurized using reagents like Raney nickel to yield a deoxy sugar, a class of carbohydrates with important biological roles.

Chain Elongation and Branching: The protected aldehyde allows for selective reactions at the hydroxyl groups, enabling the synthesis of branched-chain sugars or the elongation of the carbon chain.

Preparation of Thiosugars: The mercaptal can be a precursor for the synthesis of thiosugars, where one or more of the ring oxygens are replaced by sulfur. These compounds are of interest for their potential biological activities.

The use of this compound as a synthetic intermediate is outlined in the following table.

Synthetic TransformationReagentsResulting Product Class
Deprotection HgCl2, CaCO3l-Arabinose (or its aldehyde form)
Desulfurization Raney Nickel5-Deoxy-l-arabinose (B26907) derivative
Modification of Hydroxyls Acylating/Alkylating agentsSelectively modified l-arabinose derivatives
Cyclization VariousNovel heterocyclic compounds

The exploration of this compound and its derivatives in these areas of research holds the promise of advancing our understanding of carbohydrate chemistry and unlocking new applications in materials science and organic synthesis.

Q & A

Basic Research Questions

Q. What are the key structural and synthetic considerations for L-Arabinose didecyl mercaptal in experimental design?

  • The compound (CAS 112159-71-4) has a molecular formula of C25H52O4S2 and an InChI code of 1S/C25H52O4S2/c1-3-5-7-9-11-13-15-17-19-30-25(...). Synthesis requires careful selection of thiolation agents (e.g., didecyl mercaptan) and controlled reaction conditions to avoid competing side reactions like oxidation or disulfide formation. Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is recommended to isolate the dithioacetal derivative .

Q. Which analytical methods are validated for characterizing L-Arabinose didecyl mercaptal purity and stability?

  • High-performance liquid chromatography (HPLC) with UV detection (210–240 nm) is standard for quantifying purity. Nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D-COSY) confirms structural integrity, while mass spectrometry (MS) validates molecular weight. Stability studies should assess thermal decomposition via thermogravimetric analysis (TGA) and oxidative stability under accelerated conditions (e.g., 40°C/75% relative humidity) .

Q. How does L-Arabinose didecyl mercaptal interact with biological systems at the molecular level?

  • The compound’s dithioacetal group enhances lipid solubility, facilitating membrane penetration. Mechanistic studies suggest it acts as a competitive inhibitor of intestinal sucrase, delaying sucrose hydrolysis and glucose absorption. In vitro assays (e.g., Caco-2 cell monolayers) combined with enzyme kinetic analyses (Lineweaver-Burk plots) are critical to quantify inhibition constants (Ki) .

Advanced Research Questions

Q. How can conflicting data on L-Arabinose’s efficacy in glycemic control be resolved methodologically?

  • Discrepancies in clinical outcomes (e.g., glucose-lowering vs. neutral effects) may arise from variations in study design, such as dosage (e.g., 1–5 g/day), participant demographics (e.g., diabetic vs. non-diabetic cohorts), or dietary controls. Meta-analyses stratified by these variables, coupled with mechanistic animal models (e.g., high-fat-diet-induced metabolic disorder mice), can clarify context-dependent effects .

Q. What experimental strategies optimize L-Arabinose didecyl mercaptal’s application in chiral separation or microbial engineering?

  • For chiral separation, leverage its stereospecificity in HPLC stationary phases or capillary electrophoresis. In microbial systems (e.g., E. coli), use arabinose-inducible promoters (e.g., pBAD) for controlled gene expression. Co-expression of L-Arabinose isomerase (e.g., Bacillus stearothermophilus AraA) enables bioconversion to D-tagatose, requiring optimization of pH (7.5–8.5) and Mn<sup>2+</sup> cofactors .

Q. How do synergistic effects between L-Arabinose and prebiotics/probiotics modulate gut microbiota in obesity studies?

  • Co-administration with lactulose and Lactobacillus plantarum enhances short-chain fatty acid (SCFA) production (e.g., acetate, butyrate) via fermentation. Methodologies include 16S rRNA sequencing for microbiota profiling, ELISA for cytokine analysis (e.g., IL-6, TNF-α), and gas chromatography for SCFA quantification. Randomized controlled trials in high-fat-diet mice should include fecal transplantation controls to isolate microbiota-specific effects .

Q. What safety protocols are essential for handling L-Arabinose didecyl mercaptal in reactive environments?

  • Avoid contact with oxidizing agents (e.g., peroxides) or strong acids/bases to prevent exothermic decomposition. Use inert atmospheres (N2 or Ar) during synthesis. Fire hazards require dry chemical extinguishers (not water), and personnel must wear self-contained breathing apparatus (SCBA) in case of combustion, as carbon monoxide is a byproduct .

Methodological Guidelines

  • Experimental Design : Use double-blind, placebo-controlled trials with stratified randomization (e.g., age, BMI) for human studies. In animal models, ensure sample sizes (n ≥ 10/group) for statistical power (α = 0.05, β = 0.2) .
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For microbiota data, use permutational multivariate analysis (PERMANOVA) and linear discriminant analysis (LEfSe) .
  • Reporting Standards : Follow journal guidelines (e.g., structured abstracts, dual-language keywords) and disclose all conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.